molecular formula C18H16N2O3S B5969581 2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone

2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No.: B5969581
M. Wt: 340.4 g/mol
InChI Key: COSUOSAAIVOTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone, also known as HMPE, is a chemical compound that has been extensively studied for its potential use in scientific research. HMPE is a synthetic compound that was first synthesized in the early 1990s and has since been used in numerous studies to investigate its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone involves its ability to selectively bind to calcium ions and undergo a conformational change upon binding. This conformational change results in the emission of a fluorescent signal, which can be detected using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its ability to selectively bind to calcium ions and emit a fluorescent signal makes it a valuable tool for studying calcium signaling in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone is its high selectivity for calcium ions, which makes it a useful tool for studying calcium signaling in cells. Additionally, its fluorescent properties make it easy to detect and visualize in cells and tissues. However, one limitation of this compound is its relatively low affinity for calcium ions, which may limit its sensitivity in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone. One area of interest is the development of new fluorescent probes based on the structure of this compound that have improved sensitivity and selectivity for calcium ions. Additionally, this compound may have potential applications in other areas of research, such as cancer biology and drug discovery. Further research is needed to fully explore the potential of this compound and its derivatives in these areas.

Synthesis Methods

The synthesis of 2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone involves several steps, including the reaction of 4-hydroxy-2-quinazolinethiol with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. One of the main applications of this compound is as a fluorescent probe for imaging intracellular calcium ions. This compound has been shown to selectively bind to calcium ions and emit a fluorescent signal upon binding, making it a useful tool for studying calcium signaling in cells.

Properties

IUPAC Name

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-9-12(7-8-16(11)23-2)15(21)10-24-18-19-14-6-4-3-5-13(14)17(22)20-18/h3-9H,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSUOSAAIVOTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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